molecular formula C14H15NO B039281 cyclopentyl(1H-indol-3-yl)methanone CAS No. 117954-38-8

cyclopentyl(1H-indol-3-yl)methanone

Cat. No. B039281
M. Wt: 213.27 g/mol
InChI Key: GUPOICAXLBSQRK-UHFFFAOYSA-N
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Description

Cyclopentyl(1H-indol-3-yl)methanone is a chemical compound with the molecular formula C14H15NO . It belongs to the class of organic compounds known as phenylpyrroles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component synthesis was carried out for 3-cyanoacetylindole on reaction with aromatic aldehydes and β-naphthol in an aqueous medium in the presence of L-proline as a catalyst under reflux for 30 min .

Scientific Research Applications

  • Synthesis of Complex Molecules : It is used to synthesize complex molecules with fused pyrrole, indole, oxazole, and imidazole rings, which are significant in medicinal chemistry (Katritzky, Singh, & Bobrov, 2004).

  • Forensic Analysis and Drug Identification : Cyclopentyl(1H-indol-3-yl)methanone is important in the identification and structure elucidation of synthetic cannabinoids, aiding forensic analysis and drug identification (Moosmann et al., 2012).

  • Synthesis of Synthetic Cannabinoid Analogues : It is used in the synthesis and spectroscopic analysis of synthetic cannabinoid analogues, contributing to the prediction and understanding of designer drugs (Carlsson et al., 2016).

  • Pharmacological Studies : This compound has shown anti-inflammatory and analgesic activities in pharmacological models, suggesting its potential therapeutic applications (Reddy, Reddy, & Reddy, 2021).

  • Inhibition of Tyrosine Kinase : It is used in the development of bis(1H-2-indolyl)methanone inhibitors, which selectively inhibit platelet-derived growth factor receptor tyrosine kinase, a target in cancer therapy (Mahboobi et al., 2002).

  • Alkaloid Synthesis : Cyclopentyl(1H-indol-3-yl)methanone is also involved in the synthesis of α-trifluoromethyl-(indol-3-yl)methanols for the production of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids (Dong, Pan, Xu, & Liu, 2014).

  • Metabolism Studies : Studies on the metabolism of synthetic cannabinoids, like UR-144 and XLR-11, reveal that cyclopentyl(1H-indol-3-yl)methanone derivatives are primarily metabolized by cytochrome P450 enzymes (Nielsen, Holm, Olsen, & Linnet, 2016); (Chimalakonda et al., 2012).

  • Melatonin Receptor Ligands : It acts as a precursor in the synthesis of various melatonin receptor ligands, which are important in neuroscience research (Al-Wabli, Govindarajan, Almutairi, & Attia, 2017).

  • Wastewater Analysis : This compound is also significant in environmental studies, particularly in the multi-residue determination of psychoactive substances in wastewater samples (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).

properties

IUPAC Name

cyclopentyl(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14(10-5-1-2-6-10)12-9-15-13-8-4-3-7-11(12)13/h3-4,7-10,15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPOICAXLBSQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555402
Record name Cyclopentyl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopentyl(1H-indol-3-yl)methanone

CAS RN

117954-38-8
Record name Cyclopentyl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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